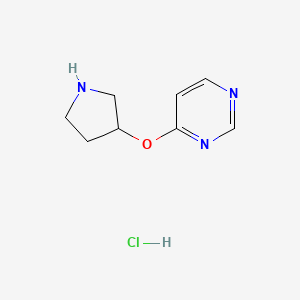

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

Description

Properties

IUPAC Name |

4-pyrrolidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;/h2,4,6-7,9H,1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWQBAIIYSVALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The core synthetic strategy involves SNAr reactions between chloropyrimidine precursors and pyrrolidin-3-ol derivatives. For example, 2,4,5-trichloropyrimidine reacts with pyrrolidin-3-ol under basic conditions to form the ether linkage at the 4-position of the pyrimidine ring. The reaction proceeds via a two-step mechanism:

- Activation of the Pyrimidine Ring : The electron-deficient pyrimidine ring is activated by protonation or hydrogen bonding, lowering the energy barrier for nucleophilic attack at the 4-position.

- Nucleophilic Attack : Pyrrolidin-3-ol acts as the nucleophile, displacing the chlorine atom at position 4.

Table 1: SNAr Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield (%) | Source |

|---|---|---|---|

| Base | KOH (1.0 equiv) | 90–95 | |

| Solvent | HPMC/water (2 wt%) | 86–90 | |

| Temperature | 50°C | 88 | |

| Reaction Time | 10 min | 92 |

The use of hydroxypropyl methylcellulose (HPMC) as a green solvent enhances reaction efficiency by stabilizing intermediates and reducing hydrolysis side products.

Salt Formation

The free base of 4-(pyrrolidin-3-yloxy)pyrimidine is treated with hydrochloric acid to form the hydrochloride salt, improving solubility and crystallinity. Key considerations include:

- Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation of the pyrrolidine nitrogen.

- Crystallization : Ethyl acetate or dichloromethane induces precipitation, yielding >99% pure hydrochloride salt.

Reaction Optimization and Side-Product Mitigation

Base Selection

Strong bases like sodium tert-butoxide accelerate the SNAr reaction but increase hydrolysis risks. Comparative studies show:

Solvent Systems

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Conversion (%) | Hydrolysis (%) | Source |

|---|---|---|---|

| H₂O (2 wt% HPMC) | 95 | 2 | |

| Ethanol | 85 | 12 | |

| THF | 78 | 8 |

Aqueous HPMC minimizes side-product formation by stabilizing the transition state and suppressing ethanol-mediated solvolysis.

Catalytic Acid Additives

Hydrochloric acid (0.1–0.2 equiv) accelerates amination while buffering against excessive protonation of the nucleophile. Higher acid concentrations (>0.5 equiv) deactivate pyrrolidin-3-ol by protonation, favoring hydrolysis.

Industrial-Scale Synthesis

Continuous Flow Reactors

Automated flow systems enable precise control over reaction parameters, achieving batch-to-batch consistency. Key advantages include:

- Residence Time Control : 5–10 min for complete conversion.

- In-line Purification : Integrated liquid-liquid extraction removes unreacted starting materials.

Recycling of Aqueous Solvents

The HPMC/water system allows solvent reuse for up to three batches without yield loss, reducing waste and production costs.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), achieving a melting point of 215–217°C.

Analytical Validation

Table 3: Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, pyrimidine-H) | |

| δ 3.82–3.75 (m, 1H, pyrrolidine-OCH) | ||

| HPLC | >99% purity (C18, 0.1% TFA) | |

| HRMS | m/z 215.67996 [M+H]⁺ |

Comparative Analysis of Synthetic Methods

Table 4: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Source |

|---|---|---|---|---|

| Batch SNAr (HPMC) | 90 | 99 | High | |

| Flow Chemistry | 93 | 99.5 | Industrial | |

| Traditional Ethanol | 85 | 97 | Moderate |

Flow chemistry outperforms batch methods in yield and scalability, making it the preferred approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the pyrimidine core can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride exhibits a range of biological activities, making it a candidate for further research in drug development:

- Anticancer Properties : Studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For instance, preliminary evaluations showed significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively . This suggests its potential as a lead compound for developing new anticancer agents.

- Anti-inflammatory Effects : The structure of the compound suggests it may possess anti-inflammatory properties. Research has indicated that derivatives of pyrimidine compounds can modulate pathways involved in inflammation by inhibiting pro-inflammatory cytokines .

- Antimicrobial Activity : Some studies have reported that pyrimidine derivatives exhibit antimicrobial properties against various bacterial strains, indicating a potential application in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have shown:

- Modifications at specific positions on the pyrimidine ring can significantly alter biological activity.

- For example, substituting different functional groups can enhance binding affinity to biological targets or improve pharmacokinetic properties .

The following table summarizes key findings from SAR studies related to this compound:

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound:

- A study demonstrated its ability to inhibit tumor growth in various cell lines, suggesting its potential as a therapeutic agent in oncology .

- Another investigation focused on its anti-inflammatory properties, revealing that it effectively reduced cytokine levels in vitro, indicating promise for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

- CAS Number : 1707361-79-2

- Molecular Formula : C₉H₁₃ClN₃O (calculated based on structural analogs)

- Molecular Weight : ~215.68 g/mol (similar to piperidine analogs)

- Structural Features : A pyrimidine ring substituted with a pyrrolidine-3-yloxy group, protonated as a hydrochloride salt.

Applications :

This compound is utilized in pharmaceutical research and material science due to its versatile pyrrolidine-pyrimidine framework, which enables interactions with biological targets (e.g., enzymes, receptors) and functional materials .

Structural and Functional Comparison with Analogous Compounds

Pyrimidine Derivatives with Pyrrolidine/Piperidine Substituents

The following table highlights key structural and physicochemical differences:

Key Comparative Insights

- Ring Size Effects: Pyrrolidine (5-membered) vs.

- Substituent Impacts :

- Halogens (e.g., Br) : Bromine increases molecular weight (e.g., 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine, MW ~258.55 g/mol) and enables halogen bonding, critical for protein-ligand interactions .

- Trifluoromethyl (CF₃) : Enhances lipophilicity and metabolic stability, making it suitable for blood-brain barrier penetration .

- Methyl (CH₃) : Reduces steric hindrance compared to bulkier groups, balancing activity and bioavailability .

Pharmacological and Material Science Relevance

- Drug Development :

- Material Science :

- These compounds serve as precursors for functionalized polymers or catalysts due to their nitrogen-rich heterocycles .

Biological Activity

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrimidine ring and a pyrrolidine moiety. This compound has garnered attention for its diverse biological activities, particularly in the realms of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₂ClN₃O

- Molar Mass : Approximately 201.65 g/mol

The compound's structure allows for specific interactions within biological systems, influencing its pharmacological effects.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has been tested against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells.

- IC50 Values :

- A549: 5.29 ± 0.58 µM

- HeLa: 3.72 ± 0.91 µM

- MCF-7: 9.23 ± 0.56 µM

These values suggest that the compound is more potent than some existing therapies, such as Golvatinib, indicating its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its effects involves inhibition of specific enzymes and pathways associated with cancer cell proliferation. Notably, it has been shown to inhibit Class I PI3-kinase enzymes, which play a critical role in cell growth and survival pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. SAR studies reveal that modifications to the pyrrolidine and pyrimidine rings can significantly alter potency:

| Modification | Effect on Activity |

|---|---|

| Substitution at R1 with cyclopropylmethylamide | Increased potency |

| Replacement of morpholine with pyrrolidine | Nearly 4-fold increase in potency |

| Introduction of hydrophobic groups | Enhanced binding affinity |

These findings underscore the importance of structural optimization in developing more effective derivatives .

Case Studies

- In Vitro Studies : In one study, the compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as an anticancer agent .

- Enzyme Inhibition : Another study highlighted the compound's ability to inhibit COX-2, an enzyme implicated in inflammation and cancer progression, with an IC50 value comparable to standard anti-inflammatory drugs .

Q & A

(Basic) What are the standard synthetic routes for 4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride, and what reaction conditions are critical for achieving high yields?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and salt formation. Key steps include:

- Step 1: Coupling of a pyrimidine precursor (e.g., 4-chloro-2-(methylthio)pyrimidine) with a pyrrolidin-3-ol derivative under basic conditions (e.g., NaH or K₂CO₃) to form the ether linkage .

- Step 2: Acidic workup (e.g., HCl) to isolate the hydrochloride salt.

Critical Conditions: - Temperature: Maintain 0–5°C during coupling to minimize side reactions.

- Solvent: Use anhydrous DMF or THF to enhance reactivity.

- Purification: Recrystallization from ethanol/water mixtures improves purity .

(Basic) Which analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the pyrrolidine oxygen-pyrimidine linkage (e.g., δ ~4.5 ppm for the ether proton) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% typical) .

- Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak [M+H]⁺ matching the theoretical mass .

(Advanced) How can researchers optimize the enantiomeric purity of this compound derivatives during synthesis?

Answer:

- Chiral Resolving Agents: Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to directly synthesize enantiomerically enriched products .

- Analytical Validation: Chiral HPLC (e.g., Chiralpak® AD-H column) quantifies enantiomeric excess (ee >99% achievable) .

(Advanced) What strategies are effective in studying the interaction of this compound with biological macromolecules?

Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values) to target proteins like kinases .

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions using software like GROMACS to predict binding modes .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding to nucleic acids or enzymes .

(Basic) What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- Spill Management: Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .

(Advanced) How do solvent polarity and temperature variations impact the reaction kinetics of this compound synthesis?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution by stabilizing transition states. Non-polar solvents (e.g., toluene) reduce byproduct formation in cyclization steps .

- Temperature Control: Lower temperatures (0–5°C) favor regioselectivity in ether formation, while higher temperatures (50–60°C) improve reaction rates but risk decomposition .

- Kinetic Analysis: Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and optimize conditions .

(Basic) What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Kinase Inhibitor Development: Acts as a scaffold for ATP-binding site inhibitors due to its pyrimidine core .

- Antiviral Agents: Modifications at the pyrrolidine oxygen enhance binding to viral proteases .

- Radiopharmaceuticals: Radiolabeled derivatives (e.g., ¹¹C) are used in PET imaging to study drug distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.